Nifedipine - 915092-63-6

Nifedipine

Catalog Number: EVT-7894349
CAS Number: 915092-63-6
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992)
Nifedipine is a dihydropyridine, a methyl ester and a C-nitro compound. It has a role as a calcium channel blocker, a vasodilator agent, a tocolytic agent and a human metabolite.
Nifedipine, or BAY a 1040, is a first generation dihydropyridine L-type calcium channel blocker, similar to [nicardipine]. Nifedipine was developed by Bayer and first described in the literature, along with other dihydropyridines, in 1972. Since nifedipine's development, second and third generation dihydropyridines have been developed with slower onsets and longer durations of action. The most popular of the third generation dihydropyridines is [amlodipine]. Nifedipine was granted FDA approval on 31 December 1981.
Nifedipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of nifedipine is as a Calcium Channel Antagonist.
Nifedipine is a first generation calcium channel blocker used to treat hypertension and angina pectoris. Nifedipine therapy is associated with a low rate of serum enzyme elevations and has been linked to several instances of clinically apparent acute liver injury.
Nifedipine is a natural product found in Homo sapiens with data available.
Nifedipine is a dihydropyridine calcium channel blocking agent. Nifedipine inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Nifedipine can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A potent vasodilator agent with calcium antagonistic action. It is a useful anti-anginal agent that also lowers blood pressure.
Source

Nifedipine was first synthesized in the late 1960s by the German pharmaceutical company Bayer. It has since become widely prescribed for managing cardiovascular conditions due to its efficacy and relatively favorable side effect profile.

Classification

Nifedipine is classified as a calcium channel blocker (CCB) and is categorized under the dihydropyridine derivatives. It is listed as a prescription medication and is available in various formulations, including immediate-release and extended-release tablets.

Synthesis Analysis

Methods

The synthesis of nifedipine typically involves several key steps, which can vary based on the specific method employed. Recent advancements have introduced more efficient processes to enhance yield and purity.

Technical Details

The improved synthesis method employs lower aliphatic alcohol solvents under controlled temperatures, allowing for better reaction conditions that minimize side reactions and impurities. HPLC (High-Performance Liquid Chromatography) is commonly used for monitoring the reaction progress and purity of the final product.

Molecular Structure Analysis

Structure

Nifedipine's molecular formula is C17H18N2O6C_{17}H_{18}N_{2}O_{6}, with a molecular weight of approximately 346.3 g/mol. The compound features a dihydropyridine ring, which is essential for its pharmacological activity.

Data

  • Melting Point: 172-174 °C
  • Appearance: Yellow powder
  • Solubility: Nifedipine is sparingly soluble in water but soluble in organic solvents like methanol and ethanol .
Chemical Reactions Analysis

Reactions

Nifedipine undergoes various chemical reactions that can be exploited for its synthesis or modification:

  1. Reduction Reactions: The nitro group can be reduced to an amino group, which is a common method for modifying its structure.
  2. Cyclization: The formation of the dihydropyridine ring involves cyclization reactions that are critical for generating its active form.

Technical Details

The optimization of reaction conditions, such as temperature and solvent choice, plays a crucial role in enhancing yields and minimizing by-products during these reactions .

Mechanism of Action

Nifedipine primarily exerts its effects by blocking L-type calcium channels located in vascular smooth muscle cells. This blockade prevents calcium ions from entering cells, leading to:

  • Vasodilation: Relaxation of vascular smooth muscle results in decreased arterial pressure.
  • Reduced Cardiac Workload: By lowering systemic vascular resistance, nifedipine decreases myocardial oxygen demand, making it beneficial for patients with angina.

Data suggests that nifedipine's effects are dose-dependent, with higher doses yielding more pronounced vasodilatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Yellow
  • Form: Powder
  • Melting Point: 172-174 °C

Chemical Properties

  • Stability: Nifedipine is sensitive to light and moisture; thus, it should be stored properly to maintain its efficacy.
  • pH Sensitivity: Its solubility can vary significantly with pH changes, affecting its absorption profile when administered orally .
Applications

Nifedipine is primarily used in clinical settings for:

  • Hypertension Treatment: Effective in lowering blood pressure in patients with essential hypertension.
  • Angina Pectoris Management: Reduces frequency and severity of angina attacks by improving blood flow to the heart muscle.
  • Off-label Uses: Occasionally used for managing conditions like Raynaud's phenomenon due to its vasodilatory properties.
Synthesis and Development of Nifedipine

Historical Evolution of Dihydropyridine-Based Calcium Channel Blockers

The discovery of dihydropyridine (DHP) calcium channel blockers originated from systematic investigations into calcium's role in cardiovascular physiology. In the 1960s, Albrecht Fleckenstein identified that certain compounds could inhibit calcium-dependent myocardial contraction without affecting sodium-mediated excitation, terming this phenomenon "calcium antagonism" [8]. This foundational work paved the way for targeted DHP synthesis. The Hantzsch pyridine synthesis (1882), which facilitated the construction of dihydropyridine cores, became instrumental in developing 1,4-DHPs like nifedipine [8] [10]. Nifedipine (BAY a 1040) emerged in 1971 from Bayer AG laboratories as the first clinically viable DHP calcium channel blocker, characterized by its potent coronary vasodilation without significant cardiodepressant effects [6] [8]. Its unique mechanism—selective inhibition of L-type calcium channels in vascular smooth muscle—established DHPs as a distinct class from phenylalkylamine (verapamil) and benzothiazepine (diltiazem) calcium channel blockers [10].

Table 1: Milestones in DHP Calcium Channel Blocker DevelopmentYearDevelopmentSignificance
1882Hantzsch pyridine synthesis describedEnabled 1,4-DHP scaffold construction
1964Calcium antagonism conceptualized (Fleckenstein)Defined therapeutic mechanism of DHPs
1971Nifedipine (BAY a 1040) introduced by BayerFirst clinically effective DHP CCB
1981FDA approval of nifedipine (Procardia)Validated DHP scaffold for hypertension/angina

Key Innovations in Nifedipine Synthesis Pathways

Nifedipine synthesis traditionally employs a one-pot Hantzsch condensation: ethyl acetoacetate reacts with 2-nitrobenzaldehyde and ammonia in alcoholic solvent under reflux, yielding the 1,4-DHP core [8]. Critical innovations have focused on enhancing efficiency and sustainability:

  • Solvent System Optimization: Early syntheses used ethanol with HCl catalysis, but modern protocols utilize greener solvents like water-surfactant mixtures (e.g., Triton X-100) or deep eutectic solvents (DES), improving yields from ~70% to >90% while reducing environmental impact [10].
  • Process Intensification: Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high regioselectivity for the pharmacologically active cis-isomer [2].
  • Controlled Release Technologies: The 1980 invention of extended-release formulations (Adalat retard) by Hegazy and Rämsch overcame nifedipine's short half-life (2 hours). This used osmotic push-pull systems (e.g., polyvinylpyrrolidone-based matrices) to enable once-daily dosing, mitigating reflex tachycardia caused by immediate-release versions [5] [7].
Table 2: Evolution of Nifedipine Synthesis MethodsSynthesis MethodConditionsYieldAdvantages
Classic HantzschEthanol/HCl, reflux, 8h70-75%Simple equipment
Biginelli-type reactionThiourea/aldehyde/β-ketoester74-78%Access to novel isosteres
Microwavе-assistedSolvent-free, 10-15 min>90%Rapid, energy-efficient
Nanoreactor (Triton X-100)Water, room temperature85-92%Green chemistry, high scalability

Structural Modifications and Analog Design for Enhanced Bioactivity

Efforts to improve nifedipine's pharmacodynamics center on strategic modifications to its 1,4-DHP core:

  • Trifluoromethyl Derivatives: Incorporating –CF₃ groups at ortho, meta, or para positions of the C4 aryl ring significantly alters receptor binding. Ortho-substituted analogs (e.g., compound 9a) exhibit ~30% greater antihypertensive efficacy in rat models versus nifedipine, attributed to enhanced hydrophobic interactions with L-type channel domains [1] [9]. Molecular docking confirms stronger binding to calcium channel proteins (PDB: 6M7H, 4MS2), with 9a showing the highest docking score (-12.3 kcal/mol) [1].
  • Heterocyclic Hybrids: Fusing pyrazole, indole, or quinoline rings at C3/C5 positions improves tissue specificity. Compound 8c (bearing 1,3-diphenylpyrazole) demonstrates IC₅₀ values comparable to nifedipine (0.18 μM vs. 0.15 μM) but with prolonged duration due to reduced first-pass metabolism [2].
  • Chiral Resolution: The C4 position’s stereochemistry dictates activity; (S)-enantiomers are potent antagonists, while (R)-forms may exhibit agonist effects. Chromatographic separation using Chiralcel OD-H resolves enantiomers with R > 1.26, enabling pharmacological optimization [10].
Table 3: Bioactivity of Key Nifedipine AnalogsCompoundStructural FeatureIC₅₀ (μM)Docking Score (kcal/mol)Bioactivity Profile
Nifedipine2-Nitrophenyl0.15-9.8Reference standard
4aOrtho-CF₃ phenyl0.17-11.130% ↑ antihypertensive efficacy
9aOrtho-CF₃ + 4-nitroanilide0.14-12.3Optimal channel binding
8cPyrazole hybrid0.18-10.7Enhanced metabolic stability

Properties

CAS Number

915092-63-6

Product Name

Nifedipine

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3

InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Insoluble
Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17
In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C
1.77e-02 g/L

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.